Welcome to the BenchChem Online Store!
molecular formula C14H16O4 B015744 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one CAS No. 267400-83-9

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Cat. No. B015744
M. Wt: 248.27 g/mol
InChI Key: PCZKMCHOYIIVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06455578B1

Procedure details

2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one (0.23 g) is dissolved in ethanol 95% (5 ml), and the solution is refluxed under stirring. HCl (6.2 ml) and isoamylnitrite (1.2 ml) are then added drop by drop. Stirring and heating are then stopped and the reaction mixture is allowed to stand for ca. 1 hour. The solvent is evaporated, water is then added and the product extracted with diethyl ether. The ethereal phase is dried by addition of anhydrous Na2SO4. After filtration and evaporation of the solvent an oil is obtained which is purified by chromatography with silica gel column and the mixture diethyl ether:methanol 98:2 as the eluent. 3-hydroxy-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one (99.2 mg) is obtained. By crystallisation in cycloesane or diethyl ether the product in crystalline form is obtained (m.p.=111-112° C.).
Name
2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]1[CH2:12][C:11](=[O:13])[C:10]2[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=2[O:8]1.Cl.C([O:24]N=O)CC(C)C>C(O)C>[OH:24][C:12]1[C:11](=[O:13])[C:10]2[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=2[O:8][C:7]=1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][OH:1]

Inputs

Step One
Name
2,3-dihydro-2-(5-hydroxypentyl)-4H-1-benzopyran-4-one
Quantity
0.23 g
Type
reactant
Smiles
OCCCCCC1OC2=C(C(C1)=O)C=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CC(C)C)ON=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
water is then added
EXTRACTION
Type
EXTRACTION
Details
the product extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal phase is dried by addition of anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent an oil
CUSTOM
Type
CUSTOM
Details
is obtained which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography with silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(OC2=C(C1=O)C=CC=C2)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 99.2 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.